molecular formula C25H25NO9 B1664947 Amrubicin CAS No. 110267-81-7

Amrubicin

Cat. No. B1664947
M. Wt: 483.5 g/mol
InChI Key: VJZITPJGSQKZMX-XDPRQOKASA-N
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Description

Amrubicin is a third-generation synthetic anthracycline . It’s currently in development for the treatment of small cell lung cancer . It was approved and launched for sale in Japan in 2002 based on Phase 2 efficacy data in both SCLC and NSCLC . Since January 2005, Amrubicin has been marketed by Nippon Kayaku, a Japanese pharmaceutical firm focused on oncology .


Synthesis Analysis

Amrubicin is a novel synthetic 9-aminoanthracycline derivative . It is converted enzymatically to its C-13 hydroxy metabolite, amrubicinol, whose cytotoxic activity is 10–100 times that of amrubicin . The synthetic pathways of amrubicin preferably employ an anthracycline compound as a starting material . The methods of synthesis include a glycosylation reaction whereby an algycon of amrubicin or structural analog thereof is glycosylated to produce the final product .


Molecular Structure Analysis

The molecular formula of Amrubicin is C25H25NO9 . The average molecular weight is 483.473 Da . The structure of Amrubicin includes 5 defined stereocentres .


Chemical Reactions Analysis

Amrubicin has been associated with several adverse reactions. These include interstitial lung disease , neutropenia, thrombocytopenia, and diarrhoea . These reactions were manageable and included grade 3 neutropenia and thrombocytopenia, grade 4 anaemia, grade 2 alopecia, and grade 1 nausea and anorexia .


Physical And Chemical Properties Analysis

The physical and chemical properties of Amrubicin include a molecular formula of C25H25NO9 and an average molecular weight of 483.473 Da . More detailed physical and chemical properties may be available from specialized databases or scientific literature.

Safety And Hazards

When handling Amrubicin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3/t14-,15+,16-,17-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZITPJGSQKZMX-XDPRQOKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

not soluble in water, but soluble in DMSO
Record name Amrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

As an anthracycline, amrubicin has antimitotic and cytotoxic activity through a variety of mechanisms of action. Amrubicin is found to form complexes with DNA via intercalation between base pairs, and it inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex, which prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes. Topoisomerase II is an enzyme located in the nucleus that regulates DNA structure through double-strand breakage and re-ligation, therefore modulating DNA replication and transcription. Inhibition of the enzyme leads to inhibition of DNA replication and halt cell growth with an arrest of the cell cycle occurring at the G2/M phase. The mechanism by which amrubicin inhibits DNA topoisomerase II is believed to be through stabilization of the cleavable DNA–topo II complex, ending in re-ligation failure and DNA strand breakage. DNA damage triggers activation of caspase-3 and -7 and cleavage of the enzyme PARP (Poly ADP ribose polymerase), leading to apoptosis and a loss of mitochondrial membrane potential. Amrubicin, like all anthracyclines, intercalates into DNA and produces reactive oxygen free radicals via interaction with NADPH, which causes cell damage. Compared with doxorubicin, another member of the anthracycline drug class, amrubicin binds DNA with a 7-fold lower affinity and therefore, higher concentrations of amrubicin are necessary to promote DNA unwinding.
Record name Amrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Amrubicin

CAS RN

110267-81-7
Record name Amrubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110267-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amrubicin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110267817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMRUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93N13LB4Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

172-174
Record name Amrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,120
Citations
T Yamaoka, M Hanada, S Ichii… - Japanese journal of …, 1998 - Wiley Online Library
… Amrubicinol, the 13-hydroxy derivative of amrubicin, is a major metabolite of amrubicin. In the present study, amrubicin and amrubicinol were examined for growth-inhibitory activities in …
Number of citations: 109 onlinelibrary.wiley.com
N Horita, M Yamamoto, T Sato, T Tsukahara… - Scientific reports, 2016 - nature.com
… Amrubicin seemed much more beneficial for Japanese … , amrubicin may be a better treatment option than topotecan for both Japanese and Euro-American. Adverse effects by amrubicin …
Number of citations: 34 www.nature.com
T Kurata, I Okamoto, K Tamura, M Fukuoka - Investigational new drugs, 2007 - Springer
… Recently, amrubicin was approved in Japan for the … of amrubicin monotherapy and amrubicin in combination with cisplatin for extensive-disease SCLC (ED-SCLC), and of amrubicin …
Number of citations: 38 link.springer.com
…, Y Ariyoshi, Amrubicin SCLC Study Group - Annals of oncology, 2005 - Elsevier
… the single-agent phase II study of amrubicin. Amrubicin is one of the most active new agents for SCLC. Thus, we conducted a phase I/II study of amrubicin plus cisplatin for untreated ED-…
Number of citations: 106 www.sciencedirect.com
M Hanada, S Mizuno, A Fukushima… - Japanese journal of …, 1998 - Wiley Online Library
… of amrubicin and amrubicinol are not well understood. Our present study has shown that amrubicin … Furthermore, amrubicin and amrubicinol induced DNAprotein complex formation and …
Number of citations: 119 onlinelibrary.wiley.com
K Kaira, N Sunaga, Y Tomizawa, N Yanagitani… - Lung Cancer, 2010 - Elsevier
… of amrubicin in previously treated NSCLC. Moreover, we also have not found the prospective phase II study of amrubicin … this prospective phase II trial of amrubicin 35 mg/m 2 as single …
Number of citations: 71 www.sciencedirect.com
D Ogawara, M Fukuda, Y Nakamura… - Cancer management …, 2010 - Taylor & Francis
… efficacy and safety of amrubicin for the treatment of relapsed SCLC. Amrubicin is a synthetic … , in which the hydroxyl group at position 9 in amrubicin is replaced by an amino group to …
Number of citations: 14 www.tandfonline.com
DS Ettinger, R Jotte, P Lorigan, V Gupta… - Journal of clinical …, 2010 - ascopubs.org
Purpose Amrubicin is a synthetic anthracycline with potent topoisomerase II inhibition. This phase II study was conducted to confirm safety and activity of amrubicin in the treatment of …
Number of citations: 140 ascopubs.org
SMN Onoda, TEK Seto, YIH Takiguchi… - Journal of Clinical …, 2006 - academia.edu
… The high activity of amrubicin as a single agent in untreated patients with extensive disease (ED) SCLC led us to carry out this phase II trial, which was designed to determine the antitumor …
Number of citations: 259 www.academia.edu
J von Pawel, R Jotte, DR Spigel, ME O'brien… - J Clin Oncol, 2014 - academia.edu
… Median PFS was 4.1 months with amrubicin and 3.5 months with topotecan (HR, 0.802; P … assigned to receive either amrubicin or topotecan. Patients in the amrubicin arm achieved an …
Number of citations: 305 www.academia.edu

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